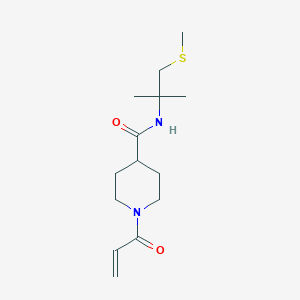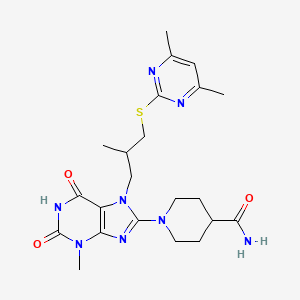![molecular formula C14H10F2O3S B2595265 2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone CAS No. 1326836-88-7](/img/structure/B2595265.png)
2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone” is a chemical compound with the molecular formula C14H10F2O3S . It has an average mass of 296.289 Da and a monoisotopic mass of 296.031860 Da .
Molecular Structure Analysis
The molecular structure of “2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone” consists of a sulfonyl group (-SO2-) linking a 2,4-difluorophenyl group and a phenylethanone group .Applications De Recherche Scientifique
Fuel Cell Applications
Fuel cells represent a promising technology for clean energy conversion. Research has explored the use of sulfonated poly(arylene ether sulfone) copolymers, incorporating difluorophenyl moieties, for fuel cell membranes. These materials have been investigated for their thermal stability, proton conductivity, and suitability as fuel cell membranes, offering insights into their potential for enhancing fuel cell performance due to their high molecular weight and reasonable physical and thermal properties (Pirali-Hamedani & Mehdipour-Ataei, 2016).
Proton Exchange Membranes
Proton exchange membranes (PEMs) are critical components of fuel cells. Research into sulfonated poly(arylene ether sulfone) polymers incorporating difluorophenyl groups has shown that these materials offer high proton conductivity and oxidative stability. The incorporation of hydrophobic difluorophenyl side groups has been found to enhance phase separation, improving proton conductivity and oxidative stability, which are crucial factors for the efficiency of PEMs (Chen et al., 2017).
Organic Chemistry and Material Synthesis
In the realm of organic chemistry, derivatives of 2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone have been synthesized and explored for various biological activities. These derivatives demonstrate significant promise in the creation of new drugs, showcasing antioxidant effects and potential for influencing biological membrane functioning. This highlights the compound's versatility and potential in drug development and material science (Farzaliyev et al., 2020).
Antimicrobial Applications
Research has also been conducted on the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, evaluating their in vitro antibacterial and antifungal activities. These studies have identified certain derivatives with good antimicrobial activity against tested pathogens, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)sulfonyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3S/c15-11-6-7-14(12(16)8-11)20(18,19)9-13(17)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAHMHBEYIZVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

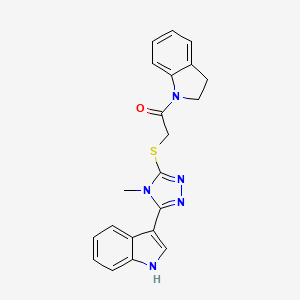
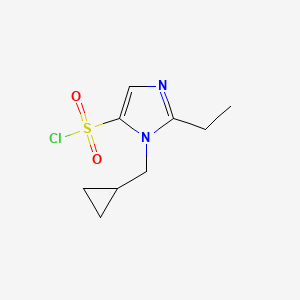
![5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595185.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide](/img/structure/B2595186.png)
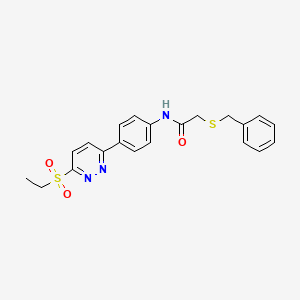
![Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2595189.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2595191.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2595195.png)
![tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate](/img/structure/B2595196.png)

